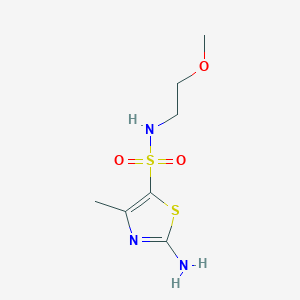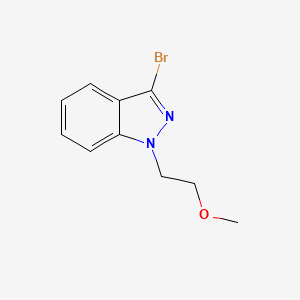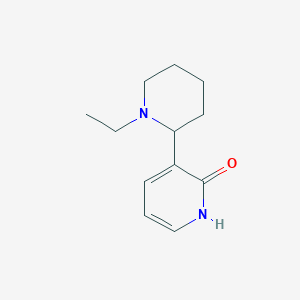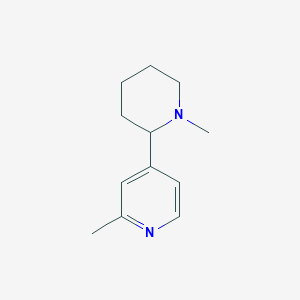
6-(4-Ethylpiperazin-1-yl)-2-methylnicotinicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Ethylpiperazin-1-yl)-2-methylnicotinic acid is a chemical compound that belongs to the class of nicotinic acid derivatives This compound features a piperazine ring substituted with an ethyl group and a nicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Ethylpiperazin-1-yl)-2-methylnicotinic acid typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with Ethyl Group: The ethyl group is introduced via alkylation reactions using ethyl halides under basic conditions.
Attachment of Nicotinic Acid Moiety: The nicotinic acid moiety is attached through nucleophilic substitution reactions involving nicotinic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
6-(4-Ethylpiperazin-1-yl)-2-methylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the nicotinic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
6-(4-Ethylpiperazin-1-yl)-2-methylnicotinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-Ethylpiperazin-1-yl)-2-methylnicotinic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Ethylpiperazin-1-yl)methylpyridin-3-amine
- 6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-ylboronic acid
Uniqueness
6-(4-Ethylpiperazin-1-yl)-2-methylnicotinic acid is unique due to its specific substitution pattern and the presence of both a piperazine ring and a nicotinic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H19N3O2 |
|---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
6-(4-ethylpiperazin-1-yl)-2-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H19N3O2/c1-3-15-6-8-16(9-7-15)12-5-4-11(13(17)18)10(2)14-12/h4-5H,3,6-9H2,1-2H3,(H,17,18) |
InChI Key |
PTTYBMVLEKKEBX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=C(C=C2)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Chloro-2-(4-methoxy-3,5-dimethylphenyl)oxazolo[5,4-B]pyridine](/img/structure/B11803447.png)


![2-Chloro-4-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11803452.png)




![4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)-1,2,3-thiadiazole](/img/structure/B11803487.png)


